molecular formula C9H10Cl3NO B6227433 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2680535-90-2

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Katalognummer B6227433
CAS-Nummer: 2680535-90-2
Molekulargewicht: 254.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (DTBH) is a synthetic molecule that has been used in scientific research for many years. It is a synthetic analogue of the neurotransmitter dopamine, and its effects on the body have been studied extensively. DTBH has been used in studies ranging from its effects on the nervous system to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of dopamine on the nervous system, as well as its potential therapeutic applications. It has also been used to study the effects of dopamine on the cardiovascular system, as well as its potential use as an antidepressant or antianxiety drug.

Wirkmechanismus

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride acts as a partial agonist of the D2 dopamine receptor. It binds to the receptor, causing a decrease in the activity of the receptor and a decrease in the release of dopamine from the presynaptic neuron. This decrease in dopamine release can result in a decrease in the symptoms of depression or anxiety.
Biochemical and Physiological Effects
7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of dopamine from the presynaptic neuron, as well as decrease the activity of the D2 dopamine receptor. It has also been found to increase the release of serotonin and norepinephrine from the presynaptic neuron, as well as increase the activity of the 5-HT1A receptor.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride in laboratory experiments has several advantages. It is a synthetic molecule, so it is easy to obtain and use in experiments. It is also relatively inexpensive and has a high degree of purity. However, it has some limitations as well. Its effects on the body are not as well-understood as those of natural neurotransmitters, so its use in experiments may not be as reliable.

Zukünftige Richtungen

The use of 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride in scientific research has great potential for the future. It could be used to study the effects of dopamine on the nervous system, as well as its potential therapeutic applications. It could also be used to study the effects of dopamine on the cardiovascular system, as well as its potential use as an antidepressant or antianxiety drug. Additionally, it could be used to study the effects of dopamine on the immune system, as well as its potential use as an immunomodulatory agent. Finally, it could be used to study the effects of dopamine on the gastrointestinal system, as well as its potential use as a gastrointestinal motility agent.

Synthesemethoden

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is synthesized by reacting 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine with hydrochloric acid. This reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the product is determined by thin-layer chromatography and HPLC analysis.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves the reaction of 2,3-dichlorophenol with ethyl chloroformate to form 2,3-dichlorophenyl chloroformate. This intermediate is then reacted with 2-aminobenzenethiol to form 7,9-dichloro-2,3-dihydro-1,4-benzoxazepine. The final step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.", "Starting Materials": [ "2,3-dichlorophenol", "ethyl chloroformate", "2-aminobenzenethiol", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dichlorophenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 2,3-dichlorophenyl chloroformate.", "Step 2: 2,3-dichlorophenyl chloroformate is then reacted with 2-aminobenzenethiol in the presence of a base such as potassium carbonate to form 7,9-dichloro-2,3-dihydro-1,4-benzoxazepine.", "Step 3: The final step involves the reaction of 7,9-dichloro-2,3-dihydro-1,4-benzoxazepine with hydrochloric acid to form the hydrochloride salt of 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine." ] }

CAS-Nummer

2680535-90-2

Produktname

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Molekularformel

C9H10Cl3NO

Molekulargewicht

254.5

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.